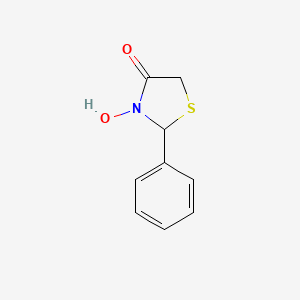

4-Thiazolidinone, 3-hydroxy-2-phenyl-

Description

Significance of the 4-Thiazolidinone (B1220212) Scaffold in Contemporary Chemical Research

The 4-thiazolidinone nucleus is a five-membered heterocyclic ring containing a sulfur and a nitrogen atom, and is considered a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This designation stems from its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov The versatility of the thiazolidinone ring allows for substitutions at the 2, 3, and 5 positions, enabling chemists to create large libraries of compounds with diverse biological profiles. mdpi.comnih.gov

The significance of this scaffold is underscored by the extensive range of biological activities reported for its derivatives. These activities are a major driver for ongoing research into this class of compounds. ekb.eg

| Pharmacological Activity | References |

|---|---|

| Anticancer | nih.govekb.egorientjchem.orgmdpi.comresearchgate.netresearchgate.net |

| Antimicrobial (Antibacterial & Antifungal) | nih.govnih.govekb.egorientjchem.orgmdpi.com |

| Antitubercular | nih.govnih.govekb.egorientjchem.org |

| Anti-inflammatory | researchgate.netnih.govekb.egorientjchem.org |

| Antiviral & Anti-HIV | nih.govekb.egorientjchem.org |

| Anticonvulsant | nih.govnih.govorientjchem.org |

| Antidiabetic | nih.govekb.egorientjchem.org |

| Antioxidant | researchgate.netnih.govresearchgate.net |

The successful development of drugs such as the antidiabetic agents Pioglitazone and Rosiglitazone, the anticonvulsant Ralitoline, and the antihypertensive Etozoline, all of which contain a thiazolidinone core, has cemented the importance of this moiety in drug discovery. nih.govmdpi.com This proven clinical success continues to motivate researchers to explore new derivatives for various therapeutic applications. nih.gov

Historical Context of Thiazolidinone Derivatives in Chemical Synthesis and Biological Investigations

The history of thiazolidinone chemistry dates back to the early 20th century, with the inclusion of the thiazolidine (B150603) moiety in penicillin being one of the first recognitions of its natural existence. ekb.eg The synthesis of the core 4-thiazolidinone ring has been approached through various methods over the decades. One of the most common and historically significant methods involves the one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde), and a mercaptoacetic acid (thioglycolic acid). ekb.egnih.gov

Early synthetic routes often involved refluxing reagents in solvents for extended periods. ekb.egnih.gov For instance, the synthesis of 2,4-thiazolidinedione (B21345) was historically achieved by refluxing thiourea (B124793) with chloroacetic acid in the presence of concentrated hydrochloric acid for 12 to 24 hours. ekb.eg Over time, synthetic methodologies have evolved to become more efficient and environmentally friendly, with the introduction of microwave irradiation and solvent-free reaction conditions to reduce reaction times and increase yields. nih.govnih.gov

The biological investigation of thiazolidinones has run parallel to their synthetic exploration. Since the mid-20th century, there has been a significant increase in scientific papers and patents related to 4-thiazolidinone derivatives, reflecting a growing interest in their pharmacological potential. nih.gov This extensive research has revealed the scaffold's wide-ranging biological activities, from antimicrobial to anticancer effects, establishing it as a cornerstone in the development of new therapeutic agents. sysrevpharm.org

Rationale for Research Focus on 4-Thiazolidinone, 3-hydroxy-2-phenyl- and its Related Structural Motifs

The specific focus on 4-Thiazolidinone, 3-hydroxy-2-phenyl- is driven by the principles of rational drug design, aiming to enhance or modify the known biological activities of the parent 2-phenyl-4-thiazolidinone scaffold. The rationale can be broken down into the significance of each substituent:

The 2-phenyl group: The substitution of an aryl group, particularly a phenyl ring, at the C-2 position of the 4-thiazolidinone core is a well-established motif in many biologically active derivatives. researchgate.net The electronic and steric properties of this group can be finely tuned by adding various substituents to the phenyl ring itself, which has been shown to significantly influence the compound's pharmacological profile. nih.gov

The 3-hydroxy group: The introduction of a hydroxyl (-OH) group at the N-3 position is a less common but strategically important modification. This substitution introduces a new site for hydrogen bonding, which can alter the molecule's interaction with biological targets, potentially leading to novel activities or improved potency. Research into related structures, such as 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives, has been undertaken to explore the impact of this N-hydroxy functionality. nih.govresearchgate.net

The investigation of this specific structural motif is aimed at synthesizing novel molecules with potentially enhanced antimicrobial, antioxidant, and anti-inflammatory profiles. nih.gov By combining the established 2-phenyl-4-thiazolidinone core with a 3-hydroxy group, researchers aim to create new chemical entities with unique pharmacokinetic and pharmacodynamic properties, potentially overcoming limitations of existing compounds or revealing new therapeutic applications. researchgate.net In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, often accompany the synthesis of such novel derivatives to predict their behavior and guide further development. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

65655-88-1 |

|---|---|

Molecular Formula |

C9H9NO2S |

Molecular Weight |

195.24 g/mol |

IUPAC Name |

3-hydroxy-2-phenyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C9H9NO2S/c11-8-6-13-9(10(8)12)7-4-2-1-3-5-7/h1-5,9,12H,6H2 |

InChI Key |

GXNKWOZRSCUUBK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of the 4 Thiazolidinone Nucleus in the Context of 3 Hydroxy 2 Phenyl Substitution

Functionalization at the C-2 Position

Electrophilic and Nucleophilic Reactions at C-2 Phenyl

The phenyl ring at the C-2 position is amenable to classical electrophilic aromatic substitution reactions. The thiazolidinone moiety acts as a substituent on this ring, directing incoming electrophiles. Due to the complex electronic nature of the heterocyclic system, containing both electron-donating (sulfur, nitrogen) and electron-withdrawing (carbonyl) groups, its directing effect can be nuanced. Generally, the ring is considered deactivating, leading to substitutions primarily at the meta- and para-positions.

Potential electrophilic substitution reactions include:

Nitration: Using a standard nitrating mixture (HNO₃/H₂SO₄) can introduce a nitro group onto the phenyl ring, typically at the para-position, yielding 3-hydroxy-2-(4-nitrophenyl)-4-thiazolidinone.

Halogenation: Reactions with halogens (e.g., Br₂ in the presence of a Lewis acid like FeBr₃) can lead to the corresponding halogenated derivatives.

Friedel-Crafts Acylation/Alkylation: These reactions allow for the introduction of acyl or alkyl groups, further expanding the structural diversity.

Nucleophilic aromatic substitution on the C-2 phenyl ring is generally unfavorable unless the ring is activated by potent electron-withdrawing groups, such as a nitro group. For instance, a 2-(4-nitrophenyl) derivative could potentially undergo nucleophilic substitution of the nitro group under specific conditions.

Influence of the Phenyl Group on Ring Reactivity

The phenyl group at C-2 exerts a significant electronic influence on the reactivity of the 4-thiazolidinone (B1220212) nucleus, particularly at the C-5 position. The nucleophilic character of the C-5 methylene (B1212753) group is modulated by substituents on the C-2 phenyl ring. researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halogens on the phenyl ring increase the acidity of the C-5 methylene protons. This enhanced acidity facilitates deprotonation, making the C-5 position more nucleophilic and thus more reactive in base-catalyzed reactions like the Knoevenagel condensation.

Electron-Donating Groups (EDGs): Substituents such as -OCH₃ or -CH₃ decrease the acidity of the C-5 protons, potentially reducing the rate of reactions that rely on the formation of a C-5 carbanion.

This relationship allows for the fine-tuning of the ring's reactivity by modifying the peripheral C-2 aryl substituent.

| C-2 Phenyl Substituent | Predicted Effect on C-5 Reactivity |

| -NO₂ (para) | Increased reactivity in base-catalyzed reactions |

| -Cl (para) | Moderately increased reactivity |

| -H (unsubstituted) | Baseline reactivity |

| -CH₃ (para) | Decreased reactivity |

| -OCH₃ (para) | Decreased reactivity |

Modifications at the N-3 Position

The N-3 position is occupied by a hydroxyl group, a unique feature that distinguishes this scaffold from more common N-alkyl or N-aryl 4-thiazolidinones. This hydroxyl group is a key site for derivatization.

Introduction and Transformation of the Hydroxyl Group

The 3-hydroxy-2-phenyl-4-thiazolidinone scaffold is typically synthesized via a one-pot, three-component cyclocondensation reaction involving benzaldehyde (B42025), hydroxylamine, and thioglycolic acid. nih.gov

Once formed, the N-hydroxy functionality can be readily transformed into other groups, providing a versatile handle for derivatization. nih.gov The oxygen atom of the hydroxyl group is nucleophilic and can react with various electrophiles.

O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base leads to the formation of N-alkoxy derivatives.

O-Acylation: Treatment with acyl chlorides or acid anhydrides (e.g., acetyl chloride, benzoyl chloride) yields N-acyloxy derivatives. These esters can serve as prodrugs or as intermediates for further transformations.

O-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) can produce N-sulfonyloxy derivatives, which are excellent leaving groups for subsequent nucleophilic displacement reactions.

| Reagent | Product Type | Resulting N-3 Substituent |

| Methyl Iodide / Base | N-Alkoxy | -O-CH₃ |

| Benzyl Bromide / Base | N-Alkoxy | -O-CH₂-Ph |

| Acetyl Chloride / Base | N-Acyloxy | -O-C(O)-CH₃ |

| Benzoyl Chloride / Base | N-Acyloxy | -O-C(O)-Ph |

| Tosyl Chloride / Base | N-Sulfonyloxy | -O-SO₂-C₆H₄-CH₃ |

Role of the Hydroxyl Group in N-3 Reactivity

The N-hydroxyl group fundamentally alters the electronic properties and reactivity at the N-3 position compared to a simple N-H or N-alkyl group.

Nucleophilicity: The oxygen of the N-OH group is a more potent nucleophile than the nitrogen of a standard N-H thiazolidinone amide, which is generally non-nucleophilic due to delocalization of its lone pair into the adjacent carbonyl group. This makes O-alkylation and O-acylation the predominant reactions at this position.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This influences the compound's solubility, crystal packing, and conformational preferences, which can in turn affect its reactivity and interactions with biological targets.

Directing Group: In certain metal-catalyzed reactions, the hydroxyl group could potentially act as a directing group, coordinating to the metal center and influencing the stereochemical or regiochemical outcome of reactions at other positions on the ring. acs.org

Reactions at the C-5 Position

The methylene group at the C-5 position is the most reactive carbon site on the 4-thiazolidinone ring for carbanion-mediated reactions. researchgate.net It is flanked by a sulfur atom and a carbonyl group, which stabilize an adjacent negative charge, rendering the C-5 protons acidic and the carbon atom nucleophilic upon deprotonation.

The primary and most widely exploited reaction at this position is the Knoevenagel condensation . nih.gov This reaction involves the base-catalyzed condensation of the active methylene group at C-5 with the carbonyl group of an aldehyde or a ketone to form a 5-ylidene-4-thiazolidinone derivative. researchgate.netnih.gov

The reaction is typically performed using a weak base, such as piperidine (B6355638) or sodium acetate (B1210297), in a suitable solvent like ethanol (B145695) or acetic acid. A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes are suitable substrates for this condensation, leading to a diverse array of 5-substituted derivatives. The resulting exocyclic double bond is typically formed as the thermodynamically more stable Z-isomer. mdpi.com

| Aldehyde/Ketone Reactant | Base/Solvent | Product |

| Benzaldehyde | Piperidine / Ethanol | 5-benzylidene-3-hydroxy-2-phenyl-4-thiazolidinone |

| 4-Chlorobenzaldehyde | Sodium Acetate / Acetic Acid | 5-(4-chlorobenzylidene)-3-hydroxy-2-phenyl-4-thiazolidinone |

| 2-Furaldehyde | Piperidine / Ethanol | 5-(furan-2-ylmethylene)-3-hydroxy-2-phenyl-4-thiazolidinone |

| Acetone | Sodium Acetate / Acetic Acid | 3-hydroxy-5-isopropylidene-2-phenyl-4-thiazolidinone |

Beyond Knoevenagel condensation, the nucleophilic C-5 position can participate in other reactions, such as Michael additions to activated alkenes, although these are less common. nih.gov The versatility of the C-5 position makes it a cornerstone for the structural diversification of the 3-hydroxy-2-phenyl-4-thiazolidinone scaffold.

Knoevenagel Condensations and Alkylidenation

One of the most prominent and widely utilized reactions for the functionalization of the 4-thiazolidinone core is the Knoevenagel condensation. nih.gov This reaction involves the C5-methylene group, which is flanked by a carbonyl group (at C4) and a sulfur atom, rendering the attached protons acidic and the carbon atom nucleophilic. nih.govbiointerfaceresearch.com This active methylene group can readily react with the electrophilic carbon of aldehydes and ketones, leading to the formation of a new carbon-carbon double bond. researchgate.net This process, often referred to as alkylidenation or arylethylation, is a cornerstone for synthesizing a diverse library of 5-substituted-4-thiazolidinone derivatives.

The reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the C5-methylene group to form a carbanion intermediate. This intermediate then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type adduct yields the 5-alkylidene or 5-arylidene-4-thiazolidinone product. ajabs.org

Commonly employed reaction conditions include the use of catalysts such as piperidine, sodium acetate, or methylamine, often in a solvent like glacial acetic acid or ethanol under reflux. ajabs.orgnih.govnih.gov The choice of aromatic aldehydes generally results in higher yields compared to aliphatic aldehydes or ketones. nih.gov The reactivity of the 4-thiazolidinone core itself can also be influenced by the substituents at the N3 and C2 positions. nih.gov

| 4-Thiazolidinone Reactant | Aldehyde/Ketone | Catalyst/Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3-N(2-alkyloxyaryl)-2-thioxothiazolidinone | Aromatic Aldehydes | Sodium Acetate / Glacial Acetic Acid | Reflux for 2-7 hours | nih.gov |

| 4-phenylimino-thiazolidin-2-one | Aromatic Aldehydes | Basic catalysts / Acetic Acid | Not specified | biointerfaceresearch.com |

| Thiazolidine-2,4-dione | 4-chlorobenzaldehyde | Methylamine (33% aq.) / Acetic Acid | Not specified | nih.gov |

| (2,4-dioxothiazolidin-3-yl)acetic acid | Aromatic Aldehydes | Methylamine (33%) / Acetic Acid | Not specified | nih.gov |

| General 4-Thiazolidinones | Aromatic Aldehydes | Piperidine / Ethanol | Reflux | nih.gov |

Formation of 5-Ene-4-thiazolidinone Derivatives

The direct products of the Knoevenagel condensation of 4-thiazolidinones are 5-ene-4-thiazolidinone derivatives, specifically 5-alkylidene or 5-arylidene-4-thiazolidinones. nih.govajabs.org The term "5-ene" refers to the exocyclic double bond formed at the C5 position of the thiazolidinone ring. This transformation is a robust method for introducing a wide array of substituents, which can significantly modulate the biological and physicochemical properties of the parent molecule. ajabs.org

The synthesis of these derivatives is a primary strategy for modifying the 4-thiazolidinone scaffold. nih.gov The reaction of a 4-thiazolidinone with various aromatic aldehydes in the presence of a suitable catalyst and solvent system leads to the corresponding 5-arylidene products. nih.gov For instance, the reaction of 3-N(2-alkyloxyaryl)-2-thioxothiazolidinone with various aromatic aldehydes in refluxing glacial acetic acid with sodium acetate as a catalyst yields the desired 5-arylidene-2-thioxo-3-N-arylthiazolidin-4-ones. nih.gov

The stereochemistry of the newly formed double bond is typically of the Z-configuration, although mixtures of Z- and E-isomers can occur, particularly with ketone reactants. mdpi.comnih.gov The versatility of this synthetic route is demonstrated by the wide range of aldehydes that can be employed, including those with various electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov

| Reactant 1 (Thiazolidinone Core) | Reactant 2 (Aldehyde) | Resulting 5-Ene Derivative Type | Reference |

|---|---|---|---|

| 3-N(2-alkyloxyaryl)-2-thioxothiazolidinone | Substituted Benzaldehydes | 5-arylidene-2-thioxo-3-N-arylthiazolidin-4-ones | nih.gov |

| 4-phenylimino-thiazolidin-2-one | Aromatic Aldehydes | 5-arylidene-4-phenylimino-thiazolidin-2-ones | biointerfaceresearch.com |

| Thiazolidine-2,4-dione | 3,4-di(benzyloxy)benzaldehyde | 5-arylidene-2,4-thiazolidinediones | nih.gov |

| 2-hydrazono-4-thiazolidinone | Aromatic Aldehydes | 5-substituted thiazolidin-4-ones | mdpi.com |

Spectroscopic and Analytical Characterization of 4 Thiazolidinone, 3 Hydroxy 2 Phenyl Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-thiazolidinone (B1220212) derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms within the molecule.

In ¹H NMR spectra of 2-aryl-4-thiazolidinone derivatives, the proton at the C-2 position of the thiazolidinone ring (SCHN) typically appears as a singlet in the range of δ 5.8-6.2 ppm. tandfonline.comtandfonline.com The methylene (B1212753) protons (-CH₂-S) at the C-5 position of the ring present as two sets of signals, often as two doublets or a multiplet, between δ 3.38 and 4.16 ppm. tandfonline.comnih.gov Protons of the phenyl ring at the C-2 position and other substituted aromatic rings display signals in the aromatic region, generally between δ 7.0 and 8.2 ppm. tandfonline.comtandfonline.com For derivatives containing a hydroxyl group, such as those with a 2-hydroxy-2,2-diphenylacetamide (B1266242) substituent, the -OH proton signal can be observed as a singlet around δ 6.7 ppm. tandfonline.com

The ¹³C NMR spectra provide complementary data. The carbon of the C-2 methine group (SCHN) resonates in the range of δ 58-64 ppm. tandfonline.comnih.gov The C-5 methylene carbon (-CH₂-S) signal appears between δ 32 and 39 ppm. tandfonline.comnih.gov The carbonyl carbon (C=O) of the thiazolidinone ring is typically observed further downfield, around δ 169-172 ppm. tandfonline.comtandfonline.com Carbons of the aromatic rings and other substituents appear at their characteristic chemical shifts. tandfonline.comnih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 4-Thiazolidinone Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| C2-H | 5.83 - 6.16 | Singlet | tandfonline.comtandfonline.com |

| C5-H₂ | 3.69 - 4.16 | Doublet / Multiplet | tandfonline.comtandfonline.com |

| Ar-H | 7.08 - 8.24 | Multiplet | tandfonline.comtandfonline.com |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 4-Thiazolidinone Derivatives

| Carbon | Chemical Shift (ppm) | Reference |

|---|---|---|

| C-2 | 58.26 - 63.8 | tandfonline.comnih.gov |

| C-5 | 32.59 - 39.18 | tandfonline.comnih.gov |

| C-4 (C=O) | 169.01 - 172.74 | tandfonline.comtandfonline.com |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in 4-thiazolidinone derivatives. The most prominent absorption band is that of the carbonyl group (C=O) of the lactam ring, which appears as a strong stretching band in the region of 1654-1732 cm⁻¹. tandfonline.comnih.gov For derivatives containing a 3-hydroxy group or other O-H/N-H functionalities, a broad stretching band is observed in the range of 3175-3389 cm⁻¹. tandfonline.com The presence of the C-S bond within the thiazolidinone ring is confirmed by a characteristic absorption band at approximately 632-648 cm⁻¹. nih.gov Aromatic C-H and C=C stretching vibrations are also observed at their expected frequencies. niscpr.res.in

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for 4-Thiazolidinone Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H / N-H stretch | 3175 - 3389 | tandfonline.com |

| C=O stretch (lactam) | 1654 - 1732 | tandfonline.comnih.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their structure. In electron ionization (EI) or other soft ionization techniques, the molecular ion peak (M⁺) is typically observed, confirming the molecular formula of the derivative. tandfonline.com For example, 2-(4-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one shows a molecular ion peak at m/z = 310. tandfonline.com Similarly, the 3-nitrophenyl analog exhibits its molecular ion peak at m/z = 321. tandfonline.com The fragmentation patterns can provide additional structural information, though these are highly dependent on the specific substituents attached to the 4-thiazolidinone core.

Ultraviolet-Visible Spectroscopy (UV-Vis)

The application of Ultraviolet-Visible (UV-Vis) spectroscopy for the characterization of 4-thiazolidinone, 3-hydroxy-2-phenyl- derivatives is less commonly reported in the literature compared to other spectroscopic techniques. This method provides information about the electronic transitions within the molecule, particularly those involving aromatic and conjugated systems. While specific absorption maxima (λmax) are dependent on the chromophores present in the substituents and the solvent used, detailed and generalized UV-Vis data for this specific class of compounds are not extensively documented in the reviewed literature.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the synthesized compounds. The experimentally found percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as strong evidence for the purity and confirmation of the compound's empirical formula. tandfonline.com

Table 4: Example of Elemental Analysis Data for a 4-Thiazolidinone Derivative: N-[2-(2-chloro-6-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 60.46 | 60.26 |

| H | 3.97 | 3.62 |

| N | 6.13 | 5.98 |

Data sourced from reference tandfonline.com.

Structure Activity Relationship Sar Studies of 4 Thiazolidinone, 3 Hydroxy 2 Phenyl Analogs

Impact of Substituents at the C-2 Phenyl Ring on Biological Efficacy

The substituent on the phenyl ring at the C-2 position of the 4-thiazolidinone (B1220212) scaffold plays a pivotal role in determining the molecule's biological activity. The nature, position, and electronic properties of these substituents can significantly influence interactions with biological targets.

Research has shown that for antibacterial activity, the presence of a 4-methoxy group (-OCH3) on the C-2 phenyl ring resulted in maximum efficacy against various bacterial strains. In contrast, analogs with electron-withdrawing groups such as 4-chloro or 4-fluoro did not show an improvement in antibacterial action nih.gov. Conversely, for anti-HIV activity, a high level of potency was observed for compounds that possessed a 2,6-dihalophenyl group at the C-2 position, indicating that electron-withdrawing halogens are favorable for this specific activity researchgate.net.

In the context of anticancer activity, the substitution pattern has also been shown to be critical. For instance, a derivative with 3,4-dimethoxy substituents on the phenyl ring was found to be highly active against the MCF-7 breast cancer cell line. However, the unsubstituted C-2 phenyl analog demonstrated the highest cytotoxicity against the A549 lung cancer cell line researchgate.netresearchgate.net. This highlights the target-specific nature of SAR at this position. Further studies have identified that compounds with bromo and 2,3-dimethyl substituents on the phenyl ring are potent antimicrobial agents semanticscholar.org.

| Substituent at C-2 Phenyl Ring | Biological Activity | Observed Efficacy |

|---|---|---|

| 4-OCH3 | Antibacterial | Maximum activity nih.gov |

| 4-Cl, 4-F | Antibacterial | No improvement in activity nih.gov |

| 2,6-Dihalo | Anti-HIV | High activity level researchgate.net |

| 3,4-Dimethoxy | Anticancer (MCF-7) | High activity researchgate.net |

| Unsubstituted | Anticancer (A549) | Highest cytotoxicity researchgate.net |

| Bromo and 2,3-Dimethyl | Antimicrobial | Potent activity semanticscholar.org |

Role of the Hydroxyl Group at the N-3 Position in Modulating Activity

The N-3 position of the 4-thiazolidinone ring is a critical site for substitution, and modifications at this position significantly modulate the pharmacological profile. In the parent compound, 4-Thiazolidinone, 3-hydroxy-2-phenyl-, the hydroxyl (-OH) group is a key structural feature. The nature of the substituent at the N-3 position is known to be important for various biological activities, including anticancer effects researchgate.net.

Effects of Modifications at the C-5 Position on Pharmacological Profiles

The C-5 position of the 4-thiazolidinone ring is another key site for chemical modification that profoundly influences the pharmacological properties of the analogs. The methylene (B1212753) group at this position is reactive and allows for the introduction of a wide variety of substituents, often via Knoevenagel condensation to create 5-ene-4-thiazolidinones nih.govekb.eg.

The introduction of substituents at C-5 has been a successful strategy for enhancing various biological activities. For instance, the presence of a methyl group at the C-5 position was found in several 2,3-diaryl-1,3-thiazolidin-4-ones that were effective as anti-HIV agents researchgate.net. In the realm of antiviral activity, the introduction of a methyl group at this position was specifically credited with conferring detectable activity against bovine viral diarrhea virus (BVDV) ekb.eg.

For anticancer applications, larger and more complex substitutions at C-5 have proven beneficial. A 5-(3,4,5-trimethoxy)benzylidene moiety was a key feature in a set of thiazolidinone derivatives showing potent anti-breast cancer activity ekb.eg. Similarly, a 5-(2-nitrobenzylidene) group was present in the most active derivative in another study, which was found to induce S phase cell cycle arrest nih.gov. These findings underscore that modifying the C-5 position is a critical strategy for optimizing the pharmacological profile of 4-thiazolidinone analogs nih.govekb.eg.

| Modification at C-5 Position | Biological Activity | Research Finding |

|---|---|---|

| Methyl group | Anti-HIV | Present in effective agents researchgate.net |

| Methyl group | Antiviral (BVDV) | Responsible for detectable activity ekb.eg |

| 5-(3,4,5-trimethoxy)benzylidene | Anticancer (Breast) | Associated with greatest activity ekb.eg |

| 5-(2-nitrobenzylidene) | Anticancer | Most active derivative, induced S phase arrest nih.gov |

| General 5-ene modifications | Various Pharmacological Effects | Crucial impact on activity nih.gov |

Stereochemical Considerations and Enantiomeric Purity in SAR

Chirality plays a significant role in the biological activity of many drug molecules, and 4-thiazolidinone analogs are no exception. The thiazolidinone ring can have chiral centers, typically at the C-2 and C-5 positions, leading to the existence of different stereoisomers (enantiomers and diastereomers) researchgate.net. These isomers can exhibit different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules like enzymes and receptors.

The importance of enantiomeric purity in the SAR of these compounds has been demonstrated in several studies. For example, in a series of thiazolidinones developed as selective HIV-RT inhibitors, a single enantiomer of one derivative was identified as the most selective compound researchgate.net. This suggests that one enantiomer may have a much better fit in the target's binding site than the other. Synthetic methodologies have been developed to produce these compounds with high enantiospecificity, achieving enantiomeric excesses of up to 98%, which is crucial for detailed SAR studies and clinical development researchgate.net. Although the broader literature on 4-thiazolidinones acknowledges the importance of stereochemistry, specific studies detailing the differential activities of enantiomers for the 3-hydroxy-2-phenyl-4-thiazolidinone scaffold are limited.

Influence of Electron-Withdrawing and Electron-Donating Groups on Activity

The electronic nature of substituents on the C-2 phenyl ring significantly influences the biological activity of 4-thiazolidinone analogs. The presence of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's electron density distribution, polarity, and ability to engage in specific interactions with biological targets.

The impact of these electronic effects is highly dependent on the specific biological activity being targeted. For instance, in the context of antibacterial activity, the presence of an electron-donating methoxy (B1213986) group (4-OCH3) was found to be optimal, while electron-withdrawing groups like chloro and fluoro did not enhance activity nih.gov. In contrast, for anti-HIV activity, strong electron-withdrawing dihalo-substituents at the 2 and 6 positions of the phenyl ring were deemed an important requirement for high potency researchgate.net.

In anticancer research, the results are more varied. One study found that compounds with electron-donating groups (3,4-dimethoxy) were most active against the MCF-7 cell line, whereas the unsubstituted analog (lacking strong EDGs or EWGs) was most potent against the A549 cell line researchgate.net. Another study on antimicrobial activity reported that some compounds with EWGs (chloro, fluoro) and others with EDGs (methoxy) both showed significant antibacterial activity, suggesting that the optimal electronic profile can be target-dependent semanticscholar.orgresearchgate.net. This indicates that a simple generalization about the superiority of EDGs or EWGs is not possible, and the specific electronic requirements must be determined for each therapeutic target.

Mechanistic Elucidation of Biological Activities Associated with 4 Thiazolidinone, 3 Hydroxy 2 Phenyl Scaffolds

Investigations into Enzyme Inhibition Mechanisms

Derivatives of the 4-thiazolidinone (B1220212) scaffold have been identified as potent inhibitors of several key enzymes, playing a crucial role in their therapeutic potential.

MtInhA, COX enzymes, DNA topoisomerases, HIV-RT:

Cyclooxygenase (COX) Enzymes: 4-Thiazolidinone derivatives have been investigated as inhibitors of COX-1 and COX-2 enzymes, which are central to the inflammatory pathway. nih.govutrgv.edu The mechanism often involves competitive inhibition, where the compound vies with the natural substrate, arachidonic acid, for the enzyme's active site. acs.org The introduction of specific substituents on the phenyl ring can significantly influence the inhibitory potency and selectivity towards COX-2 over COX-1. nih.gov For instance, certain 5-arylidene-2-imino-4-thiazolidinones have demonstrated notable anti-inflammatory activity by inhibiting the COX-2 isoform. nih.gov Docking studies have shown that these compounds can fit into the active site of COX-2, forming crucial interactions. utrgv.edu

DNA Topoisomerases (DNA Gyrase): The antimicrobial activity of some 4-thiazolidinone derivatives is attributed to their ability to inhibit bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Docking studies on DNA gyrase from various bacteria suggest that these compounds can bind to the ATP-binding site of the GyrB subunit, preventing the enzyme's normal function. nih.govmdpi.com This inhibition disrupts DNA supercoiling and leads to bacterial cell death. nih.gov The binding affinity and inhibitory activity are influenced by the substituents on the thiazolidinone core. mdpi.com

HIV Reverse Transcriptase (HIV-RT): The 2,3-diaryl-4-thiazolidinone scaffold has been recognized as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govtandfonline.com These compounds bind to a hydrophobic pocket near the active site of HIV-1 RT, known as the NNRTI binding pocket (NNIBP). nih.govresearchgate.net This binding induces a conformational change in the enzyme, distorting the catalytic site and inhibiting the conversion of viral RNA to DNA. nih.govnih.gov The "butterfly-like" conformation of these molecules, with the aryl rings acting as wings, facilitates hydrophobic interactions within the pocket, while the thiazolidinone core can form hydrogen bonds with key amino acid residues like Lys101. nih.gov

| Enzyme Target | Inhibition Mechanism | Key Interactions | Therapeutic Implication |

|---|---|---|---|

| COX-2 | Competitive Inhibition | Binding to the active site, competing with arachidonic acid. acs.org | Anti-inflammatory utrgv.edu |

| DNA Gyrase | ATP-binding site inhibition | Interaction with the GyrB subunit. nih.govmdpi.com | Antibacterial nih.gov |

| HIV-1 RT | Non-nucleoside inhibition | Binding to the allosteric NNRTI pocket, inducing conformational change. nih.govresearchgate.net | Antiviral (Anti-HIV) tandfonline.com |

Receptor-Mediated Interactions

The interaction of 4-thiazolidinone scaffolds with nuclear receptors is a key mechanism for some of their pharmacological effects.

PPARγ Agonism and Nuclear Receptor Binding:

Thiazolidine-2,4-diones, a closely related class of compounds, are well-established agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. nih.govekb.egresearchgate.net Newer 4-thiazolidinone derivatives have also been shown to act as PPARγ agonists. nih.gov Their anticancer properties, for example, have been linked to their interaction with the PPARγ pathway in cancer cells. nih.gov Upon binding, these agonists induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes. ekb.eg Studies on human squamous carcinoma cells demonstrated that the cytotoxic and pro-apoptotic effects of certain novel 4-thiazolidinone derivatives are mediated through the PPARγ pathway. nih.gov Silencing the PPARγ gene was found to protect the cancer cells from the cytotoxic effects of these compounds, confirming the receptor's involvement. nih.gov

Cellular Pathway Modulation

4-Thiazolidinone derivatives can exert their biological effects by modulating critical cellular signaling pathways, leading to outcomes such as programmed cell death and the suppression of inflammation.

Induction of Apoptosis: Several 4-thiazolidinone derivatives have demonstrated the ability to induce apoptosis in cancer cells. ekb.eg For instance, certain compounds were found to trigger apoptosis in human breast cancer cell lines without affecting normal cells. ekb.eg The mechanism can be linked to their interaction with specific cellular targets, such as PPARγ. nih.gov Activation of PPARγ by 4-thiazolidinone agonists can lead to cell cycle arrest and the initiation of the apoptotic cascade. nih.gov In human colorectal adenocarcinoma cells, specific 4-thiazolidinone-pyrazoline hybrids were shown to increase the activity of caspase-3, a key executioner enzyme in apoptosis. mdpi.com

Anti-inflammatory Pathways: The anti-inflammatory effects of 4-thiazolidinone scaffolds are primarily mediated through the inhibition of COX enzymes, which blocks the synthesis of prostaglandins (B1171923), key mediators of inflammation. acs.orgmdpi.com By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins at the site of inflammation. nih.gov Some derivatives exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade, potentially offering a broader anti-inflammatory profile. acs.org

Molecular Basis of Antimicrobial and Antibiofilm Actions

The antimicrobial efficacy of these compounds stems from their ability to interfere with essential bacterial processes and structures.

DNA Gyrase Binding: As previously mentioned, a primary mechanism for the antibacterial action of 4-thiazolidinones is the inhibition of DNA gyrase. nih.gov Molecular docking studies have elucidated the binding modes of these compounds within the enzyme's active site, revealing key interactions that lead to inhibition. mdpi.com This targeted action disrupts bacterial DNA replication and repair, resulting in a bactericidal effect. nih.gov

Antibiofilm Actions: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. nih.govresearchgate.net Thiazolidin-4-one derivatives have emerged as promising agents that can inhibit biofilm formation and eradicate mature biofilms. nih.govresearchgate.net The mechanisms are varied; some compounds interfere with bacterial cell-to-cell signaling (quorum sensing), which is crucial for biofilm development. researchgate.net Others may disrupt the integrity of the biofilm matrix. nih.gov One study identified a thiazolidinone derivative that targets the WalK protein in Staphylococcus aureus, inhibiting its autophosphorylation and thereby disrupting a key signaling pathway involved in cell wall metabolism and biofilm formation. nih.gov This multi-faceted approach makes them effective against resilient bacterial communities. nih.gov

Role of Hydroxyl Group in Ligand-Target Interactions

The presence and position of functional groups on the 4-thiazolidinone scaffold are critical for biological activity, with the hydroxyl group often playing a pivotal role.

| Compound Name/Class |

|---|

| 4-Thiazolidinone, 3-hydroxy-2-phenyl- |

| 5-arylidene-2-imino-4-thiazolidinone |

| 2,3-diaryl-4-thiazolidinone |

| Thiazolidine-2,4-dione |

| 4-thiazolidinone-pyrazoline hybrids |

| rel-N-(2,4-dichlorophenyl)-2-[(5aR,11bR)-2-oxo-5a,11b-dihydro-2H,5H-chromeno[4′,3′:4,5]thiopyrano[2,3-d] mdpi.comnih.govthiazol-3(6H)-yl]acetamide (Les-2194) |

| 3-{2-[5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one (Les-3640) |

| Rosiglitazone |

| (Z)-5-[5-(2-hydroxyphenyl)- (Les- 4368) |

| (Z)-5-[5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-ylmethylene]-3-(3-acetoxyphenyl)-2-thioxothiazolidin-4-ones (Les-4370) |

| GW9662 |

| Arachidonic acid |

| Ampicillin |

| Streptomycin |

| Ciprofloxacin |

| Fluconazole |

| Nevirapine |

| Indomethacin |

| Diclofenac |

| Omeprazole |

| Vancomycin |

}

Computational Chemistry and Molecular Modeling Studies on 4 Thiazolidinone, 3 Hydroxy 2 Phenyl

Molecular Docking Analyses for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a 4-thiazolidinone (B1220212) derivative, within the active site of a target protein.

Research on various 4-thiazolidinone derivatives has demonstrated their potential to interact with a wide range of biological targets implicated in diseases like cancer, inflammation, and microbial infections. nih.govekb.eg For instance, docking studies have been performed to evaluate their inhibitory potential against enzymes like cyclooxygenase-2 (COX-2), a key target in anti-inflammatory therapy. nih.gov In these simulations, the 4-thiazolidinone scaffold is positioned within the enzyme's active site to identify crucial interactions.

The binding is typically stabilized by a network of interactions between the ligand and the amino acid residues of the protein. Common interactions include:

Hydrogen Bonds: The carbonyl group at position 4 and the heteroatoms (nitrogen and sulfur) in the thiazolidinone ring are frequent participants in hydrogen bonding.

Hydrophobic Interactions: The phenyl group at the 2-position, a key feature of 4-Thiazolidinone, 3-hydroxy-2-phenyl-, often engages in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

π-π Stacking: Aromatic rings in the ligand can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein, further stabilizing the complex.

These studies help in understanding the structure-activity relationship (SAR) by correlating the binding affinity (often expressed as a docking score) with the structural features of the compounds. nih.gov For example, derivatives with specific substitutions on the phenyl ring may show enhanced binding due to additional favorable interactions. nih.govnih.gov Molecular docking serves as a critical first step in virtual screening to identify and prioritize compounds for further experimental testing. mdpi.comnajah.edu

Table 1: Representative Molecular Docking Results for 4-Thiazolidinone Derivatives against Various Protein Targets

| Derivative Class | Protein Target | PDB ID | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|---|

| 2-Aryl-3-(sulfamoylphenylamino)-4-thiazolidinones | Cyclooxygenase-2 (COX-2) | 3PGH | Arg513, Tyr385, Ser530 | -9.5 to -11.2 | nih.gov |

| 5-benzylidene-thiazolidinone derivatives | VEGFR-2 | 4ASD | Cys917, Phe916, Leu838 | Not specified | nih.gov |

| Morpholine-linked thiazolidinones | Enoyl‐ACP reductase (E. coli) | 1C14 | Tyr158, NAD+ | -8.6 | scispace.com |

| 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | MurB (E. coli) | 2Q85 | Arg316, Asn314 | -8.5 to -9.1 | nih.gov |

Molecular Dynamics Simulations to Investigate Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are used to study the physical movements of atoms and molecules over time, providing valuable information about the stability and conformational dynamics of the ligand-receptor complex. nih.gov

For 4-thiazolidinone derivatives, MD simulations are typically performed after docking to validate the predicted binding pose. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess whether the key interactions identified in docking are maintained over a period of nanoseconds.

The primary goals of MD simulations in this context are:

To assess the stability of the ligand in the binding site: The root-mean-square deviation (RMSD) of the ligand's atoms is monitored throughout the simulation. A stable RMSD value suggests that the ligand remains securely bound in its initial pose.

To analyze the persistence of intermolecular interactions: MD simulations allow for the tracking of hydrogen bonds and other interactions over time. This helps confirm which interactions are most critical for stable binding.

To explore conformational changes: Both the ligand and the protein can undergo conformational adjustments upon binding. MD simulations can capture these changes, providing a more accurate representation of the binding event.

For example, a simulation might reveal that a specific hydrogen bond is present for over 90% of the simulation time, confirming its importance. Conversely, it might show that the ligand shifts to a different, more stable conformation within the active site, refining the initial docking prediction. The results from MD simulations provide a higher level of confidence in the predicted binding mode before proceeding with more resource-intensive experimental studies. nih.gov

Quantum Chemical Calculations (e.g., Frontier Molecular Orbital Theory: HOMO/LUMO, Electrostatic Potential Mapping)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 4-Thiazolidinone, 3-hydroxy-2-phenyl-. nih.gov These calculations provide insights into molecular structure, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron-donating capacity.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a better electron-accepting capacity. nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. DFT calculations on 4-thiazolidinone derivatives are used to compute these values and predict their reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are 3D visualizations of the electrostatic potential on the surface of a molecule. They are invaluable for identifying the electron-rich and electron-poor regions of a compound.

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack.

Blue regions (positive potential) indicate electron-deficient areas, which are prone to nucleophilic attack.

Green regions represent neutral potential.

For 4-thiazolidinone derivatives, MEP maps typically show negative potential around the carbonyl oxygen and the sulfur atom, highlighting these as sites for electrophilic interactions and hydrogen bond acceptance. These maps help in understanding how the molecule will interact with biological receptors. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for Thiazolidinone Derivatives using DFT

| Parameter | Definition | Significance | Typical Calculated Value Range (eV) |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability | -1.5 to -3.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | ~4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | ~2.0 |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Power to attract electrons | ~4.0 to ~5.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 4-thiazolidinone derivatives, QSAR models are developed to predict their potency as, for example, antimicrobial or anticancer agents, based on calculated molecular descriptors. rsc.org

The development of a QSAR model involves several steps:

Data Set Collection: A series of 4-thiazolidinone analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP for lipophilicity), electronic parameters (e.g., dipole moment), and topological indices (e.g., molecular connectivity). rsc.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a selection of descriptors with the observed biological activity. nih.govbenthamdirect.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

QSAR studies on 4-thiazolidinones have revealed that their biological activity is often governed by a combination of lipophilic, electronic, and steric factors. rsc.org For example, a QSAR model for antimicrobial activity might show that potency increases with higher lipophilicity (logP) and the presence of specific electronic features on the phenyl ring. These models serve as powerful predictive tools, enabling medicinal chemists to design new, more potent 4-thiazolidinone derivatives by optimizing the key descriptors identified in the model. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| 4-Thiazolidinone, 3-hydroxy-2-phenyl- |

| 2-Aryl-3-(4-sulfamoyl/methylsulfonylphenylamino)-4-thiazolidinones |

| 5-benzylidene-thiazolidinone derivatives |

| Morpholine-linked thiazolidinone derivatives |

| 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Ceftriaxone |

| Fluconazole |

| Ampicillin |

| Bifonazole |

| Ketoconazole |

| Doxorubicin |

| Sorafenib |

| Pioglitazone |

| Rosiglitazone |

| Indomethacin |

| Carboplatin |

Emerging Research Avenues and Future Perspectives for 4 Thiazolidinone, 3 Hydroxy 2 Phenyl

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Conventional methods for the synthesis of 4-thiazolidinones often involve the use of hazardous solvents and require lengthy reaction times. tandfonline.com In response to the growing demand for environmentally benign chemical processes, recent research has focused on the development of green and sustainable synthetic routes. These modern approaches prioritize the use of non-toxic solvents, milder reaction conditions, and catalysts that can be easily recovered and recycled.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net This technique has been successfully applied to the synthesis of 4-thiazolidinone (B1220212) derivatives, leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net Sonication, another green chemistry tool, has also been employed to promote the synthesis of these compounds, often in conjunction with novel catalytic systems. researchgate.netresearchgate.net

Future efforts in this area will likely focus on the development of one-pot, multi-component reactions that combine several synthetic steps into a single, efficient process. The exploration of flow chemistry for the continuous production of 4-Thiazolidinone, 3-hydroxy-2-phenyl- and its analogs also represents a promising avenue for scalable and sustainable manufacturing.

Exploration of Undiscovered Biological Targets and Pharmacological Activities

The 4-thiazolidinone scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netijpsjournal.comtandfonline.comnih.govnih.govnih.gov While much is known about the general pharmacological profile of this heterocyclic system, the specific biological targets of many derivatives, including 4-Thiazolidinone, 3-hydroxy-2-phenyl-, remain to be fully elucidated.

Recent studies have highlighted the potential of 4-thiazolidinone derivatives to inhibit novel and challenging biological targets. For instance, certain derivatives have been identified as inhibitors of bacterial MurB enzyme, a key player in peptidoglycan biosynthesis, suggesting a potential mechanism for their antibacterial activity. nih.gov Others have shown inhibitory activity against matrix metalloproteinases (MMPs), which are implicated in tissue damage and inflammation. nih.gov

The diverse range of reported activities suggests that the 4-thiazolidinone scaffold can be tailored to interact with a variety of biological macromolecules. The 3-hydroxy-2-phenyl- substitution pattern may confer unique binding properties, opening up possibilities for targeting enzymes, receptors, and protein-protein interactions that have not yet been explored for this class of compounds.

Future research should focus on target identification and validation studies to uncover the specific molecular mechanisms underlying the observed pharmacological effects of 4-Thiazolidinone, 3-hydroxy-2-phenyl-. High-throughput screening against diverse panels of biological targets, coupled with chemoproteomics approaches, could reveal novel and unexpected activities, paving the way for new therapeutic applications.

Table 1: Reported Biological Activities of the 4-Thiazolidinone Scaffold

| Biological Activity | Description |

| Antimicrobial | Activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.govrsc.orgscirp.org |

| Anticancer | Inhibition of proliferation and induction of apoptosis in various cancer cell lines. mdpi.comresearchgate.netnih.govresearchgate.netnih.govmdpi.com |

| Anti-inflammatory | Inhibition of inflammatory mediators and enzymes, such as cyclooxygenases and matrix metalloproteinases. ijpsjournal.comnih.gov |

| Anticonvulsant | Potential for the treatment of seizures and other neurological disorders. researchgate.netnih.gov |

| Antitubercular | Activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov |

| Antiviral | Inhibition of viral replication, including activity against HIV. orientjchem.org |

| Antioxidant | Scavenging of free radicals and protection against oxidative stress. nih.gov |

| Enzyme Inhibition | Inhibition of various enzymes, including carbonic anhydrase and acetylcholinesterase. oaji.netbiointerfaceresearch.com |

Application of Advanced Computational Methodologies in Drug Design

Advanced computational methodologies are playing an increasingly important role in the design and optimization of new drug candidates. In silico techniques, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, provide valuable insights into the interactions between small molecules and their biological targets. oaji.netnih.govnih.govnajah.edu

Molecular docking studies can be used to predict the binding mode and affinity of 4-Thiazolidinone, 3-hydroxy-2-phenyl- to the active site of a target protein. nih.govoaji.netnih.gov This information can guide the design of new derivatives with improved potency and selectivity. For example, docking studies have been used to investigate the binding of 4-thiazolidinone derivatives to carbonic anhydrase IX, a target for cancer therapy. oaji.net

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts towards the most promising candidates.

Pharmacokinetic and toxicological properties can also be predicted in silico, using ADMET (absorption, distribution, metabolism, excretion, and toxicity) models. nih.gov These predictions help to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures. The application of these computational tools will be crucial for the rational design of novel 4-Thiazolidinone, 3-hydroxy-2-phenyl- based therapeutic agents with optimized efficacy and safety profiles.

Integration of 4-Thiazolidinone, 3-hydroxy-2-phenyl- into Hybrid Molecular Systems

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. mdpi.comresearchgate.netnih.gov This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic properties, as well as the potential for dual or multiple modes of action. The 4-thiazolidinone scaffold is an attractive component for the design of hybrid molecules due to its synthetic accessibility and broad biological activity. mdpi.comresearchgate.net

The integration of the 4-Thiazolidinone, 3-hydroxy-2-phenyl- moiety with other bioactive scaffolds could lead to the development of novel hybrid compounds with enhanced therapeutic potential. For example, hybridization with known anticancer agents could result in compounds with improved efficacy against resistant tumors. researchgate.netnih.gov Similarly, combining this scaffold with antimicrobial pharmacophores could lead to new agents that can overcome existing resistance mechanisms.

Table 2: Examples of Hybrid Molecular Systems Incorporating the 4-Thiazolidinone Scaffold

| Hybrid System | Potential Therapeutic Application |

| 4-Thiazolidinone-Quinazoline Hybrids | Anticancer nih.gov |

| 4-Thiazolidinone-Sulfonamide Hybrids | Anticancer, Carbonic Anhydrase Inhibition nih.gov |

| 4-Thiazolidinone-Indometacin Hybrids | Anti-inflammatory, Antioxidant nih.gov |

| 4-Thiazolidinone-Phenylaminopyrimidine Hybrids | Antileukemic mdpi.com |

| 4-Thiazolidinone-Isatin Hybrids | Anticancer mdpi.com |

Design of Targeted Probes for Biological System Interrogation

Chemical probes are essential tools for studying biological systems and validating new drug targets. An ideal chemical probe should be potent, selective, and have a well-characterized mechanism of action. The 4-Thiazolidinone, 3-hydroxy-2-phenyl- scaffold, with its potential for diverse biological activities, could serve as a starting point for the design of targeted probes to interrogate specific cellular pathways.

By systematically modifying the structure of 4-Thiazolidinone, 3-hydroxy-2-phenyl- and assessing the impact on its biological activity, it may be possible to develop highly selective probes for individual protein targets. The introduction of reporter tags, such as fluorescent dyes or biotin, would enable the visualization and pull-down of these targets from complex biological samples.

The development of such probes would not only advance our understanding of the biological roles of their targets but could also facilitate the discovery of new therapeutic intervention points. The journey from a bioactive scaffold to a validated chemical probe is a challenging but rewarding endeavor that holds immense potential for advancing biomedical research.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-hydroxy-2-phenyl-4-thiazolidinone derivatives?

Cyclocondensation reactions are widely used, such as the reaction of Schiff bases with thiolactic acid under solvent-free or catalytic conditions (e.g., β-cyclodextrin-SO3H) to form the thiazolidinone core. Characterization typically involves NMR (1H/13C), IR spectroscopy (to confirm carbonyl and hydroxyl groups), and X-ray crystallography for stereochemical validation .

Q. Which in vitro assays are standard for preliminary evaluation of anticancer activity in 4-thiazolidinone derivatives?

The MTT assay is routinely used to measure cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). Apoptosis induction is assessed via Annexin V/propidium iodide staining, while cell cycle arrest is analyzed using flow cytometry. DNA-binding studies (e.g., ethidium bromide displacement) may also be conducted to probe mechanism .

Q. How are 4-thiazolidinone derivatives structurally characterized to confirm regiochemistry and purity?

Key techniques include:

- NMR : To identify substituent positions and hydrogen bonding (e.g., intramolecular H-bonding between 3-hydroxy and carbonyl groups) .

- IR : Detection of ν(C=O) (~1700 cm⁻¹) and ν(N–H) (~3200 cm⁻¹) vibrations .

- Mass spectrometry : For molecular ion confirmation and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations optimize 4-thiazolidinone derivatives for target-specific binding?

Tools like GOLD or AutoDock are used to predict binding affinities to targets (e.g., EGFR, LTA4H). Post-docking molecular dynamics (MD) simulations (e.g., in GROMACS) validate stability of ligand-receptor complexes. Pharmacophoric features (e.g., hydrogen bond acceptors at C4 and hydrophobic groups at C2) guide rational design .

Q. What strategies are effective in overcoming drug resistance when developing 4-thiazolidinone-based anticancer agents?

- Hybridization : Conjugation with chalcone or pyrazoline moieties enhances multi-target activity (e.g., tubulin inhibition + P-gp efflux modulation) .

- Resistant cell line screening : Evaluate derivatives against drug-resistant lines (e.g., doxorubicin-resistant MCF-7) and monitor ABC transporter inhibition .

Q. How should researchers address contradictions in cytotoxicity data across studies?

Discrepancies (e.g., varying IC50 values) may arise from:

- Substituent effects : Electron-withdrawing groups at C5 improve activity in some cancers but reduce it in others .

- Assay conditions : Differences in incubation time, serum concentration, or cell passage number. Standardized protocols (e.g., NCI-60 panel) mitigate variability .

Q. What structural modifications enhance anti-inflammatory activity in 4-thiazolidinone derivatives?

- Electron-donating groups : Methoxy or methyl groups at the phenyl ring improve COX-2 selectivity.

- Heterocyclic hybrids : Fusion with benzimidazole or pyrrolizine augments TNF-α/IL-6 suppression. In vivo validation often uses carrageenan-induced paw edema or LPS-mediated cytokine models .

Q. What in vivo models and pharmacokinetic parameters are critical for preclinical development?

- Xenograft models : Subcutaneous tumor implantation (e.g., MDA-MB-231 for breast cancer) to assess tumor growth inhibition .

- Pharmacokinetics : Oral bioavailability, half-life (t1/2), and clearance are determined via HPLC analysis of plasma samples. Acute toxicity is evaluated using maximum tolerated dose (MTD) assays in rodents .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.